5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClFN4O |
|---|---|
Molecular Weight |
254.65 g/mol |
IUPAC Name |
5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClFN4O/c11-7-3-5(1-2-8(7)12)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17) |
InChI Key |
PCALEMQJYMVBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)N)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and reduced amines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1. Anti-inflammatory Properties
Research indicates that derivatives of pyrazole, including 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structures effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The selectivity of these compounds suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, structural analogs have shown promising results against human cancer cell lines such as OVCAR-8 and NCI-H40, demonstrating percent growth inhibitions of up to 86% .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized through structural modifications to enhance biological activity. Research has shown that altering substituents on the pyrazole ring can lead to derivatives with improved efficacy against specific targets .
Case Studies
Case Study 1: In Vitro Studies on Anti-inflammatory Activity
A study conducted on pyrazole derivatives demonstrated their effectiveness in reducing inflammation in vitro. The compounds were tested for their ability to inhibit COX enzymes, with results indicating significant inhibition rates compared to control groups .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75 | 85 |
| Compound B | 60 | 80 |
| This compound | 70 | 90 |
Case Study 2: Anticancer Activity Evaluation
In a comparative study involving various pyrazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated a notable reduction in cell viability across multiple types of cancer cells.
| Cell Line | IC50 (μM) for 5-Amino Compound | IC50 (μM) for Control |
|---|---|---|
| OVCAR-8 | 15 | 25 |
| NCI-H40 | 12 | 20 |
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physical Properties
The substituents on the pyrazole ring significantly impact physical and chemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Melting Points: Derivatives with bulkier or more electronegative substituents (e.g., 2,4-diCl-phenyl in 2c) exhibit higher melting points compared to simpler analogs like 4a (247°C vs. 212–214°C).
- Electronic Effects : The 3-Cl,4-F-phenyl group in the target compound combines inductive effects from both halogens, which could increase lipophilicity and influence binding to biological targets, as seen in pesticidal pyrazoles like fipronil .
Antitumor and Antimicrobial Activities:
- Indole-Substituted Pyrazoles: Derivatives such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-1H-pyrazole-4-carboxamide (7a) demonstrate potent antitumor activity, attributed to the indole moiety’s ability to intercalate with DNA or inhibit kinases . The target compound lacks this feature but retains the carboxamide group, which is critical for hydrogen bonding in drug-receptor interactions.
- Antimicrobial Pyrazoles: Compounds like 5-(Arylamino)-3-(methylthio)-N-phenyl-pyrazole-4-carboxamides show activity against Gram-positive bacteria and fungi, suggesting that the carboxamide group and aryl substituents are key to antimicrobial efficacy .
Pesticidal Activity:
- Fipronil and Ethiprole: These commercial pesticides share a pyrazole core with sulfinyl and trifluoromethyl substituents, which enhance binding to GABA receptors in insects .
Biological Activity
5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent, making it a subject of extensive research.
- Molecular Formula : C10H7ClFN3O
- Molecular Weight : 236.63 g/mol
- CAS Number : 175135-53-2
1. Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown effective inhibition of cell proliferation in several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The IC50 values for these cell lines have been reported in the low micromolar range, indicating potent anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.01 |
| NCI-H460 | 0.03 |
| SF-268 | 31.5 |
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Inhibition studies revealed that it could effectively reduce the release of pro-inflammatory cytokines such as TNF-alpha .
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Various pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial activity .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on the cytotoxic effects of pyrazole derivatives included testing against several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, with notable effects on cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of this compound demonstrated that it significantly inhibited LPS-stimulated TNF-alpha release in whole blood assays, with an IC50 value indicating higher efficacy compared to traditional anti-inflammatory drugs .
Q & A
Q. What are the common synthetic routes for preparing 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-ketoamides. For example, a Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can yield pyrazole-carboxamide scaffolds . Another approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to generate carboxylic acid intermediates, which are then converted to carboxamides via coupling reactions . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.
Table 1: Comparison of Synthesis Methods
Q. How is the structural integrity of this compound confirmed in experimental settings?
X-ray crystallography is the gold standard for confirming molecular structure. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°) have been reported for related pyrazole-carboxamide derivatives . Complementary techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated m/z for C₁₁H₁₀ClFN₄O: 284.05) .
Q. What preliminary biological activities have been reported for this compound?
Pyrazole-carboxamide derivatives exhibit enzyme inhibition and antibacterial properties. For instance, analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide selectively inhibit kinases involved in inflammatory pathways . Biological assays often use:
- Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays.
- Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?
SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystallographic ambiguities. For disordered substituents (e.g., chloro-fluorophenyl groups), partial occupancy modeling and restraints on bond lengths/angles improve refinement accuracy. High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in SHELXTL help manage twinning .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR chemical shifts and X-ray bond lengths often arise from dynamic effects (e.g., solvent interactions). Multi-technique validation is critical:
Q. How do substituent modifications (e.g., Cl/F position) affect structure-activity relationships (SAR)?
Substituent electronic and steric effects significantly modulate activity. For example:
- 3-Chloro-4-fluorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets.
- Carboxamide Group : Hydrogen-bonding with catalytic residues (e.g., kinases). Systematic SAR studies involve synthesizing analogs with halogen substitutions at ortho, meta, and para positions and testing against target proteins .
Q. What methodological challenges arise in handling this compound’s low aqueous solubility?
Low solubility complicates in vitro assays. Mitigation strategies include:
Q. How can computational methods predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
